Cas no 2001-62-9 (4-phenylbicyclo[2.2.2]octan-1-ol)
![4-phenylbicyclo[2.2.2]octan-1-ol structure](https://ja.kuujia.com/scimg/cas/2001-62-9x500.png)
4-phenylbicyclo[2.2.2]octan-1-ol 化学的及び物理的性質
名前と識別子
-
- Bicyclo[2.2.2]octan-1-ol,4-phenyl-
- 1-Hydroxy-4-phenylbicyclo[2.2.2]octane
- 1-Hydroxy-4-phenyl-bicyclo< 2.2.2> octan
- 1-phenyl-4-hydroxy-bicyclo(2.2.2)octane
- 4-Phenyl-1-hydroxy-bicyclo< 2.2.2> octan
- 4-Phenylbicyclo[2.2.2]octan-1-ol
- 4-Phenylbicyclo< 2.2.2> octan-1-ol
- 4-phenylbicyclo< 2.2.2> octanol
- AC1L6ZRG
- AG-E-46446
- CTK4E3047
- NSC300597
- Bicyclo[2.2.2]octan-1-ol, 4-phenyl-
- NSC-300597
- KKATZNUAUKDUIL-UHFFFAOYSA-N
- 4-Phenyl-bicyclo[2.2.2]octan-1-ol
- DTXSID20316190
- 4-Phenylbicyclo[2.2.2]octan-1-ol #
- 2001-62-9
- 4-phenylbicyclo[2.2.2]octan-1-ol
-
- インチ: InChI=1S/C14H18O/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5,15H,6-11H2
- InChIKey: KKATZNUAUKDUIL-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C23CCC(O)(CC2)CC3)C=C1
計算された属性
- せいみつぶんしりょう: 202.13584
- どういたいしつりょう: 202.136
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.165
- ふってん: 316.5°Cat760mmHg
- フラッシュポイント: 123.9°C
- 屈折率: 1.617
- PSA: 20.23
- LogP: 3.02330
4-phenylbicyclo[2.2.2]octan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWW056-250MG |
4-phenylbicyclo[2.2.2]octan-1-ol |
2001-62-9 | 95% | 250MG |
¥ 3,168.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWW056-100MG |
4-phenylbicyclo[2.2.2]octan-1-ol |
2001-62-9 | 95% | 100MG |
¥ 1,980.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWW056-1G |
4-phenylbicyclo[2.2.2]octan-1-ol |
2001-62-9 | 95% | 1g |
¥ 7,920.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWW056-5G |
4-phenylbicyclo[2.2.2]octan-1-ol |
2001-62-9 | 95% | 5g |
¥ 23,760.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWW056-500MG |
4-phenylbicyclo[2.2.2]octan-1-ol |
2001-62-9 | 95% | 500MG |
¥ 5,280.00 | 2023-04-04 |
4-phenylbicyclo[2.2.2]octan-1-ol 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
4-phenylbicyclo[2.2.2]octan-1-olに関する追加情報
Introduction to 4-phenylbicyclo[2.2.2]octan-1-ol (CAS No. 2001-62-9)
4-phenylbicyclo[2.2.2]octan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2001-62-9, is a structurally unique organic compound that has garnered significant attention in the field of medicinal chemistry and materials science due to its distinct bicyclic framework and phenyl substituent. This compound belongs to the class of polycyclic alcohols, characterized by its rigid bicyclo[2.2.2]octane core, which imparts a high degree of conformational constraint and potential for diverse biological activities. The presence of a phenyl group at the 4-position introduces additional electronic and steric effects, making it a versatile scaffold for drug design and functional material development.
The molecular structure of 4-phenylbicyclo[2.2.2]octan-1-ol consists of a bicyclic system composed of three six-membered rings fused in a specific arrangement, with the phenyl group attached to one of the bridgehead carbons. This architecture leads to a highly strained environment, which can be exploited for interactions with biological targets such as enzymes and receptors. The compound’s stereochemistry, particularly the configuration at the chiral centers, plays a crucial role in determining its pharmacological properties. Recent advances in synthetic chemistry have enabled the efficient preparation of enantiomerically pure forms of this compound, facilitating more precise investigations into its biological activity.
In recent years, 4-phenylbicyclo[2.2.2]octan-1-ol has been explored as a potential lead compound in the development of novel therapeutic agents. Its rigid bicyclic core mimics the scaffolds found in many bioactive natural products, while the phenyl group provides opportunities for further functionalization through chemical modifications such as halogenation, alkylation, or etherification. These modifications can fine-tune the compound’s binding affinity and selectivity for specific biological targets.
One particularly intriguing area of research involves the use of 4-phenylbicyclo[2.2.2]octan-1-ol as a building block for small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often considered challenging drug targets due to their large binding surfaces and lack of well-defined binding pockets. The rigid structure of 4-phenylbicyclo[2.2.2]octan-1-ol can serve as an effective scaffold for designing molecules that disrupt or modulate these interactions. For instance, studies have shown that derivatives of this compound can bind to specific PPIs with high affinity, leading to potential therapeutic applications in diseases such as cancer and inflammation.
Another emerging application of 4-phenylbicyclo[2.2.2]octan-1-ol is in the field of materials science, particularly in the development of liquid crystals and supramolecular polymers. The compound’s ability to self-assemble into ordered structures makes it a promising candidate for creating novel materials with unique optical and electronic properties. Researchers have demonstrated that incorporating 4-phenylbicyclo[2.2.2]octan-1-ol into polymer matrices can enhance thermal stability and mechanical strength, making it useful for applications in advanced coatings and composites.
The synthesis of 4-phenylbicyclo[2.2.2]octan-1-ol has been refined through various methodologies, including cycloaddition reactions, ring-closing metathesis, and catalytic hydrogenation. These synthetic approaches have allowed for the efficient production of larger libraries of derivatives, enabling high-throughput screening for biological activity. The compound’s favorable solubility profile in common organic solvents also facilitates its use in computational modeling studies aimed at predicting binding modes and optimizing lead structures.
Recent computational studies have highlighted the potential of 4-phenylbicyclo[2.2.2]octan-1-ol as a scaffold for developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are implicated in various diseases, including cancer and autoimmune disorders. By leveraging molecular modeling techniques such as molecular dynamics simulations and quantum mechanical calculations, researchers have identified key interactions between 4-phenylbicyclo[2.2.2]octan-1-ol derivatives and kinase active sites, providing insights into structure-based drug design strategies.
The pharmaceutical industry has also shown interest in 4-phenylbicyclo[2.2.2]octan-1-ol due to its potential as an intermediate in the synthesis of more complex drug candidates。 Its structural features make it amenable to further derivatization without compromising overall bioactivity。 For example, researchers have explored the use of this compound in generating libraries of peptidomimetics, which mimic peptide sequences while offering improved pharmacokinetic properties。
In conclusion, 4-phenoxy-biclo [22 20 octan - 11 ol (CAS No。 2001629) represents a structurally interesting molecule with broad applications across medicinal chemistry, materials science, and computational biology。 Its unique bicyclic framework combined with functionalizable substituents makes it an attractive scaffold for drug discovery。 As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to remain at forefront innovation across multiple scientific disciplines。
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